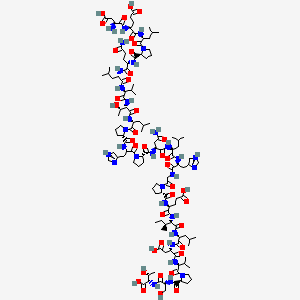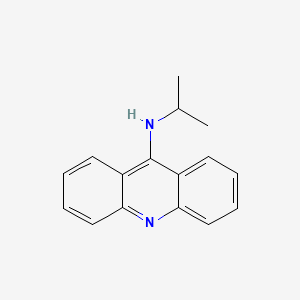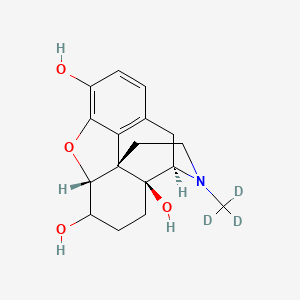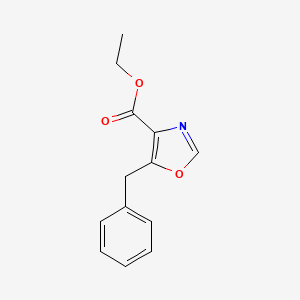![molecular formula C13H13BBrNO4 B12047204 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)
2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(4-Bromphenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion ist eine komplexe organische Verbindung, die eine Bromphenylgruppe und einen Dioxazaborocan-Ring aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(E)-2-(4-Bromphenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 4-Bromphenylacetat und anderen notwendigen Reagenzien.
Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um die Kupplungsreaktionen zu erleichtern.
Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um die Ausbeute zu optimieren und die Produktionskosten zu senken. Der Einsatz von Hochdurchsatz-Screening und Prozessoptimierungstechniken gewährleistet die effiziente Produktion der Verbindung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetate and other necessary reagents.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and reduce production costs. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(E)-2-(4-Bromphenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Bromphenylgruppe kann Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Amine, Thiole und andere Nukleophile
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-Bromphenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Eigenschaften und als Leitstruktur in der Medikamentenentwicklung.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von 2-[(E)-2-(4-Bromphenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[(E)-2-(4-Bromphenyl)ethenyl]-1,2-dimethoxybenzol
- Ethyl-2-(4-Bromphenyl)acetat
- Ethyl-2-Brom-(4-bromphenyl)acetat
Einzigartigkeit
2-[(E)-2-(4-Bromphenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion ist aufgrund seiner Dioxazaborocan-Ringstruktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezifische Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C13H13BBrNO4 |
|---|---|
Molekulargewicht |
337.96 g/mol |
IUPAC-Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)7-6-10-2-4-11(15)5-3-10/h2-7H,8-9H2,1H3/b7-6+ |
InChI-Schlüssel |
DGIULDYIMUHJCF-VOTSOKGWSA-N |
Isomerische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)


![(4S,5E,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid](/img/structure/B12047142.png)
![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12047145.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)




